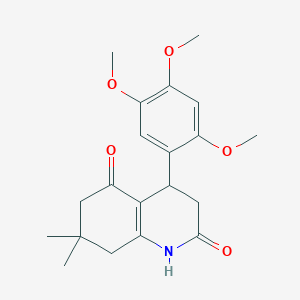
4-(benzoylamino)-N-isopropylbenzamide
Descripción general
Descripción
4-(benzoylamino)-N-isopropylbenzamide, also known as BI-1, is a small molecule that has gained attention due to its potential therapeutic properties. This compound has been shown to have anti-apoptotic and anti-necrotic effects, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The exact mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide is not fully understood, but it is believed to involve the regulation of intracellular calcium homeostasis. 4-(benzoylamino)-N-isopropylbenzamide has been shown to interact with the endoplasmic reticulum (ER) and regulate the release of calcium from the ER into the cytoplasm. This regulation of calcium homeostasis is thought to be responsible for the anti-apoptotic and anti-necrotic effects of 4-(benzoylamino)-N-isopropylbenzamide.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-apoptotic and anti-necrotic effects, 4-(benzoylamino)-N-isopropylbenzamide has been shown to regulate mitochondrial function, inhibit autophagy, and modulate the unfolded protein response. These effects are believed to contribute to the therapeutic properties of 4-(benzoylamino)-N-isopropylbenzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(benzoylamino)-N-isopropylbenzamide is its versatility in various experimental settings. 4-(benzoylamino)-N-isopropylbenzamide has been shown to be effective in vitro and in vivo, making it a useful tool for studying a wide range of biological processes. However, one limitation of 4-(benzoylamino)-N-isopropylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-(benzoylamino)-N-isopropylbenzamide. One area of interest is the development of 4-(benzoylamino)-N-isopropylbenzamide analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide and its effects on various biological processes. Finally, the therapeutic potential of 4-(benzoylamino)-N-isopropylbenzamide in various disease states should continue to be explored, with a focus on translational research to bring 4-(benzoylamino)-N-isopropylbenzamide-based therapies to the clinic.
In conclusion, 4-(benzoylamino)-N-isopropylbenzamide, or 4-(benzoylamino)-N-isopropylbenzamide, is a small molecule with promising therapeutic properties. Its anti-apoptotic and anti-necrotic effects, as well as its regulation of intracellular calcium homeostasis, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(benzoylamino)-N-isopropylbenzamide has been extensively studied in various scientific fields. In the field of neuroscience, 4-(benzoylamino)-N-isopropylbenzamide has been shown to protect neurons from apoptosis and necrosis induced by various stimuli, including ischemia, oxidative stress, and excitotoxicity. In the field of cancer research, 4-(benzoylamino)-N-isopropylbenzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 4-(benzoylamino)-N-isopropylbenzamide has been studied in the context of cardiovascular disease, where it has been shown to protect against myocardial ischemia-reperfusion injury.
Propiedades
IUPAC Name |
4-benzamido-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)18-16(20)14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZOFBWFGXVDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)

![2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4437746.png)



![3-{2-[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B4437790.png)

![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
![N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4437801.png)
![2-(3-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B4437811.png)